molecular formula C13H17Cl B2428762 1-(Chloromethyl)-4-cyclohexylbenzene CAS No. 4463-31-4

1-(Chloromethyl)-4-cyclohexylbenzene

Cat. No. B2428762
CAS RN: 4463-31-4
M. Wt: 208.73
InChI Key: DNEPVPBJDHQGRK-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-4-cyclohexylbenzene” is a type of organic compound that belongs to the class of chloromethylated aromatic compounds . These compounds are characterized by a benzene ring (or other aromatic rings) attached to a chloromethyl group (-CH2Cl). They are key intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .


Chemical Reactions Analysis

Chloromethylated aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . They can undergo a variety of reactions, including further chloromethylation, substitution reactions, and others .

Scientific Research Applications

Electrophilic Substitutions in Aromatic Hydrocarbons

Research by Nazarov and Semenovsky (1958) in the field of organic chemistry explored the chloromethylation of various benzenes, including cyclohexylbenzene, which leads to the formation of o- and p-(chloromethyl) derivatives. This study highlights the role of steric interactions in electrophilic aromatic substitutions, a fundamental concept in organic synthesis (Nazarov & Semenovsky, 1958).

Spin State Investigation of Dehydrobenzenes

Lockhart and Bergman (1981) conducted research on the spin states of 1,4-dehydrobenzenes produced in solution thermolysis of diethynyl olefins. They used 1,4-cyclohexadiene as a reactant, which relates to the behavior of similar compounds like 1-(Chloromethyl)-4-cyclohexylbenzene. This study provides insights into the reactive states of such compounds under specific conditions (Lockhart & Bergman, 1981).

Catalytic Oxidation of Cyclohexylbenzene

In 2021, Yufei et al. explored the catalytic oxidation of cyclohexylbenzene, a process related to the chemical behavior of 1-(Chloromethyl)-4-cyclohexylbenzene. They found that chloro-substitution on catalysts significantly improves the catalytic effects on the oxidation of cyclohexylbenzene, offering potential applications in green synthesis (Yufei et al., 2021).

Polymerization Mechanisms

Hontis et al. (1999) investigated the polymerization mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, which shares structural similarities with 1-(Chloromethyl)-4-cyclohexylbenzene. They concluded that both radical and anionic mechanisms lead to the formation of different polymer fractions, contributing to our understanding of polymer chemistry (Hontis et al., 1999).

Spectroscopic Analysis

Seth-Paul and Shino (1975) conducted a study on 1-(chloromethyl)-4-fluorobenzene, closely related to 1-(Chloromethyl)-4-cyclohexylbenzene, analyzing its infrared and Raman spectra. This research contributes to the understanding of the molecular structure and characteristics of similar compounds through spectroscopic methods (Seth-Paul & Shino, 1975).

Mechanism of Action

The mechanism of action for these types of compounds would depend on the specific reactions they are involved in. For example, in the Blanc chloromethylation reaction, these conditions protonate the formaldehyde carbonyl making the carbon much more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Safety and Hazards

Chloromethylated compounds can be hazardous. They can be harmful if swallowed, fatal if inhaled, and contact with water can liberate toxic gas . It’s important to handle these compounds with appropriate safety measures .

Future Directions

The future directions in the field of chloromethylated compounds involve the development of more efficient and environmentally friendly methods for their synthesis . There is also interest in exploring their use in the synthesis of new materials and pharmaceuticals .

properties

IUPAC Name

1-(chloromethyl)-4-cyclohexylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEPVPBJDHQGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-cyclohexylbenzene

CAS RN

4463-31-4
Record name 1-(chloromethyl)-4-cyclohexylbenzene
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